![molecular formula C14H10N4O5S B2927607 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865286-30-2](/img/structure/B2927607.png)
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
“N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a nitro group attached to a thiophene ring, and a carboxamide group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Oxadiazoles, for example, have been shown to participate in a variety of reactions .Scientific Research Applications
Antidiabetic Applications
Research into novel dihydropyrimidine derivatives, including compounds with structures related to N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, has shown potential antidiabetic applications. These compounds were synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, demonstrating promising results for future therapeutic applications (Lalpara et al., 2021).
Anticancer Activity
A series of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety has been synthesized and showed anticancer properties. These compounds were characterized and evaluated for cytotoxicity against various cancer cell lines, including HepG2, Caco-2, and PANC-1, indicating their potential as anticancer agents (Adimule et al., 2014).
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has been conducted to evaluate their nematocidal activities. Some of these compounds exhibited significant activity against Bursaphelenchus xylophilus, a pathogenic nematode, suggesting their use as lead compounds for developing new nematicides (Liu et al., 2022).
Antimicrobial and Chemotherapeutic Agents
A study on hydrazide and oxadiazole derivatives, initiated from 3-methoxyphenol, aimed to discover new cytotoxic and antimicrobial agents. These compounds showed promising antimicrobial activity against various bacteria and fungi, and some exhibited significant antiproliferative activity against human tumor cell lines, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole scaffold have been found to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
1,3,4-oxadiazole derivatives have been shown to selectively interact with nucleic acids, enzymes, and globular proteins . They can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can impact various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA replication and cell proliferation, suggesting that the compound may have potential anticancer properties.
Result of Action
Given the known targets and mode of action of similar 1,3,4-oxadiazole derivatives, it can be inferred that this compound may have potential antiproliferative effects, particularly in the context of cancer treatment .
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c1-22-9-4-2-3-8(7-9)13-16-17-14(23-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCMGNFGCTELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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